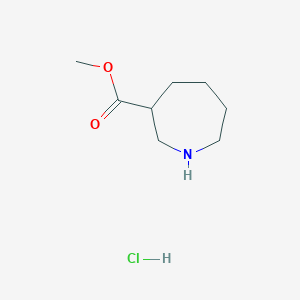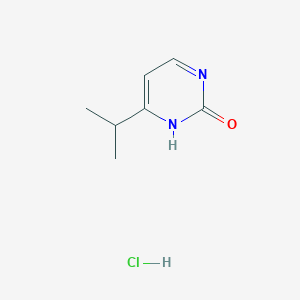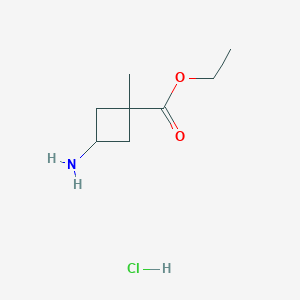
Methyl azepane-3-carboxylate hydrochloride
Vue d'ensemble
Description
“Methyl azepane-3-carboxylate hydrochloride” is a chemical compound with the CAS number 198959-48-7 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H16ClNO2 . The exact structure is not provided in the sources I found.Physical And Chemical Properties Analysis
“this compound” is stored sealed in dry, room temperature conditions . The boiling point is not specified .Applications De Recherche Scientifique
Protein Kinase B Inhibition
Methyl azepane-3-carboxylate hydrochloride and its derivatives have been studied for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). Novel azepane derivatives were designed, synthesized, and evaluated, with some compounds showing high plasma stability and significant inhibitory activity, notably compound 4 with an IC50 (PKB-alpha) of 4 nM. These findings underscore the potential of this compound derivatives in therapeutic applications targeting PKB-alpha, a crucial enzyme involved in various cellular processes including metabolism, proliferation, and survival (Breitenlechner et al., 2004).
Hydrogen-bonded Assembly in Molecular Structures
Research on benzazepine derivatives, closely related to this compound, highlights the compound's potential in contributing to the understanding of molecular assembly and crystal structure. Studies demonstrate how these compounds, through hydrogen-bonding interactions, can form complex structures with varying dimensions. This property is particularly intriguing for the development of novel materials and understanding molecular interactions (Guerrero et al., 2014).
Pharmaceutical Significance
Azepane-based motifs, including this compound derivatives, have shown significant pharmaceutical relevance. Their diverse structural features and pharmacological properties make them suitable for the discovery of new therapeutic agents. The development of less toxic, cost-effective, and highly active azepane-containing analogs remains a critical area of research, with over 20 azepane-based drugs approved by the FDA for treating various diseases. This underscores the compound's potential in medicinal chemistry and drug discovery (Zha et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
methyl azepane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-4-2-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRDHAUIOXALHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3113920.png)

![(1r,4s,6s)-Rel-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3113937.png)




![Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate](/img/structure/B3113998.png)

